molecular formula C19H28O3 B15346936 3a,16b-Dihydroxyandrostenone CAS No. 60828-06-0

3a,16b-Dihydroxyandrostenone

Cat. No.: B15346936
CAS No.: 60828-06-0
M. Wt: 304.4 g/mol
InChI Key: QQIVKFZWLZJXJT-BNSUEQOYSA-N
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Description

3a,16b-Dihydroxyandrostenone is a naturally occurring steroid found in the urinary excretion of individuals with certain adrenal tumors. It is a derivative of androstenone, a compound known for its presence in human sweat and urine, and is structurally similar to other androgens and anabolic steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes to produce 3a,16b-Dihydroxyandrostenone typically involve the modification of androstenone through hydroxylation reactions. These reactions require specific catalysts and conditions to introduce hydroxyl groups at the 3a and 16b positions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as biocatalysis or chemical catalysis to achieve the desired hydroxylation. The process must be carefully controlled to ensure the correct stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3a,16b-Dihydroxyandrostenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones and carboxylic acids.

  • Reduction: Production of alcohols and aldehydes.

  • Substitution: Generation of halogenated derivatives.

Scientific Research Applications

3a,16b-Dihydroxyandrostenone has several scientific research applications, including:

  • Chemistry: Used as a precursor in the synthesis of other steroid compounds.

  • Biology: Studied for its role in hormonal regulation and its effects on biological systems.

  • Medicine: Investigated for potential therapeutic uses, particularly in the treatment of adrenal disorders.

  • Industry: Utilized in the development of new pharmaceuticals and biochemical research.

Mechanism of Action

The mechanism by which 3a,16b-Dihydroxyandrostenone exerts its effects involves binding to specific molecular targets, such as steroid hormone receptors. This binding triggers a cascade of cellular events, leading to changes in gene expression and cellular function. The exact pathways and molecular targets can vary depending on the biological context.

Comparison with Similar Compounds

  • Testosterone

  • Androstenone

  • Dihydrotestosterone (DHT)

  • Androstenedione

Properties

CAS No.

60828-06-0

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(3R,8R,9S,10R,13S,14S,16S)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1

InChI Key

QQIVKFZWLZJXJT-BNSUEQOYSA-N

Isomeric SMILES

C[C@]12CC[C@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O

physical_description

Solid

Origin of Product

United States

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